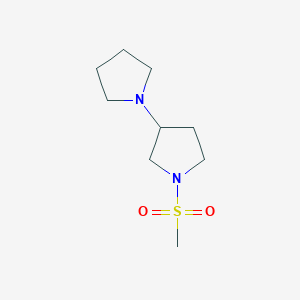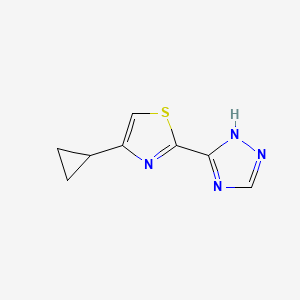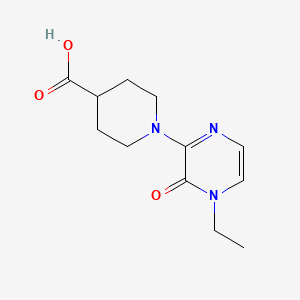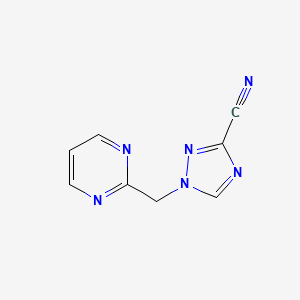![molecular formula C13H21NO B7568628 [2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
[2-(3,3-Dimethylbutylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,3-Dimethylbutylamino)phenyl]methanol, also known as DMBA, is a synthetic compound that has been widely used in scientific research. The compound belongs to the class of beta-adrenergic agonists and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
[2-(3,3-Dimethylbutylamino)phenyl]methanol acts as a selective beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. The binding of [2-(3,3-Dimethylbutylamino)phenyl]methanol to beta-adrenergic receptors activates the cyclic adenosine monophosphate (cAMP) pathway, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to the various biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol.
Biochemical and Physiological Effects:
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been found to have various biochemical and physiological effects, including bronchodilation, vasodilation, and increased heart rate. The compound has also been found to increase the release of insulin and glucagon, leading to increased blood glucose levels. [2-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potent lipolytic effects, leading to the breakdown of fats in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, which allows for the study of specific physiological pathways. However, [2-(3,3-Dimethylbutylamino)phenyl]methanol has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of [2-(3,3-Dimethylbutylamino)phenyl]methanol, including its potential use as a therapeutic agent for asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol may also have potential as a weight loss agent due to its lipolytic effects. The compound may also be studied for its effects on insulin resistance and diabetes. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
Conclusion:
[2-(3,3-Dimethylbutylamino)phenyl]methanol is a synthetic compound that has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has potent bronchodilator effects and has been used to study the mechanisms of asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure. While [2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, the compound also has some limitations, including its potential toxicity and the need for careful dosing in animal studies. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
Métodos De Síntesis
[2-(3,3-Dimethylbutylamino)phenyl]methanol can be synthesized by reacting 3,3-dimethylbutylamine with benzaldehyde in the presence of a catalyst. The reaction yields [2-(3,3-Dimethylbutylamino)phenyl]methanol, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been extensively used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has been found to have potent bronchodilator effects and has been used to study the mechanisms of asthma and chronic obstructive pulmonary disease (COPD). [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure.
Propiedades
IUPAC Name |
[2-(3,3-dimethylbutylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)8-9-14-12-7-5-4-6-11(12)10-15/h4-7,14-15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQHLEPYQIZEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)
![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)
![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)


![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)